Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate)
Overview
Description
Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) belongs to the class of organic compounds known as triacylglycerols . These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages .
Molecular Structure Analysis
The molecular structure of Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) is characterized by three fatty acid chains covalently bonded to a glycerol molecule through ester linkages . The exact structure would depend on the specific nature of the fatty acid chains involved.Scientific Research Applications
Sustainable Chemical Production from Glycerol Transformations
Researchers have identified glycerol, a byproduct of biodiesel production, as a potential source for producing valuable C3 chemicals through heterogeneous catalytic processes. These chemicals, including acrolein, lactic acid, 1,3-dihydroxyacetone, and 1,3-propanediol, offer a more sustainable alternative to petroleum-based resources due to glycerol's benign, renewable, and atomically economical features. Advances in catalyst design and insights into reaction mechanisms have significantly enhanced yields and product selectivity, highlighting the potential of glycerol in sustainable chemical production (Wang, Xiao, & Xiao, 2019).
Glycerol Hydrogenolysis to Propanediols
The hydrogenolysis of glycerol to produce propanediols, such as 1,2-propanediol and 1,3-propanediol, is another significant application. These compounds have wide industrial applications, from chemical industries to polymer manufacturing. The process can utilize in situ generated hydrogen, offering a more sustainable and potentially less energy-intensive route compared to traditional methods (Martin, Armbruster, Gandarias, & Arias, 2013).
Acetalization of Glycerol to Fuel Additives
The acetalization of glycerol with aldehydes and ketones to produce acetals and ketals, which serve as fuel additives, represents an economic utilization of glycerol. The application of heterogeneous catalysts in this process has been extensively studied, showing promise for sustainable production of solketal and other fuel additives. This approach not only utilizes glycerol efficiently but also contributes to the sustainability of the biodiesel industry by adding value to its byproducts (Talebian-Kiakalaieh, Amin, Najaafi, & Tarighi, 2018).
Microbial Glycerol Fermentation
Microbial fermentation processes have exploited glycerol for the production of various chemicals, including biofuels and bioplastics. Innovations in microbial strains and fermentation technologies have enabled higher yields of glycerol-derived products, highlighting the potential of biological routes for glycerol valorization. This approach offers an alternative to chemical synthesis, with potential advantages in sustainability and environmental impact (Wang, Zhuge, Fang, & Prior, 2001).
Conversion to Polyglycerols
Glycerol serves as a raw material for the synthesis of polyglycerols, which find applications as emulsifiers, stabilizers, and antimicrobial agents in various industries. The development of new catalytic systems for glycerol polymerization, particularly those based on alkaline catalysts, has opened new avenues for producing these valuable polyols in a more efficient and environmentally friendly manner (Ebadipour, Paul, Katryniok, & Dumeignil, 2020).
properties
IUPAC Name |
2,3-di(hexadecanoyloxy)propyl (9E,12E)-octadeca-9,12-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16+,26-25+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWYSKGJIDFSRC-GUKKWNCZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) | |
CAS RN |
2535-35-5 | |
Record name | Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
36.5 - 38 °C | |
Record name | Glycerol 1,2-dihexadecanoate 3-(9Z,12Z-octadecadienoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031121 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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